molecular formula C6H11ClO2 B3384321 rel-(2R,3R)-3-Chlorobutan-2-yl acetate CAS No. 54192-20-0

rel-(2R,3R)-3-Chlorobutan-2-yl acetate

Cat. No.: B3384321
CAS No.: 54192-20-0
M. Wt: 150.6 g/mol
InChI Key: NCIUPQANRXKHMV-RFZPGFLSSA-N
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Description

rel-(2R,3R)-3-Chlorobutan-2-yl acetate: is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is often used in various chemical reactions and has applications in different fields such as pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-3-Chlorobutan-2-yl acetate typically involves the reaction of (2R,3R)-3-chlorobutan-2-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as silica nanoparticles can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: rel-(2R,3R)-3-Chlorobutan-2-yl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of (2R,3R)-3-hydroxybutan-2-yl acetate.

    Reduction Reactions: The compound can be reduced to (2R,3R)-butane-2,3-diol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the acetate group can yield (2R,3R)-3-chlorobutan-2-one.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products:

    Substitution: (2R,3R)-3-hydroxybutan-2-yl acetate.

    Reduction: (2R,3R)-butane-2,3-diol.

    Oxidation: (2R,3R)-3-chlorobutan-2-one.

Scientific Research Applications

Chemistry: rel-(2R,3R)-3-Chlorobutan-2-yl acetate is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chiral substrates. It serves as a model compound to understand the stereoselectivity of various enzymes.

Medicine: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates. Its chiral nature is crucial for the development of drugs with specific stereochemical requirements.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of rel-(2R,3R)-3-Chlorobutan-2-yl acetate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For instance, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in reduction reactions, the acetate group is reduced to an alcohol. The pathways involved in these reactions are influenced by the stereochemistry of the compound, which dictates the orientation and reactivity of the functional groups.

Comparison with Similar Compounds

  • (2R,3R)-3-Chlorobutan-2-ol
  • (2R,3R)-3-Hydroxybutan-2-yl acetate
  • (2R,3R)-Butane-2,3-diol

Comparison: rel-(2R,3R)-3-Chlorobutan-2-yl acetate is unique due to its acetate ester group, which imparts different reactivity compared to its alcohol and diol counterparts. The presence of the chlorine atom also makes it more reactive in substitution reactions compared to (2R,3R)-3-hydroxybutan-2-yl acetate. Its stereochemistry is crucial for its applications in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

[(2R,3R)-3-chlorobutan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIUPQANRXKHMV-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Cl)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)Cl)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10110028
Record name rel-(2R,3R)-3-Chlorobutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54192-20-0
Record name rel-(2R,3R)-3-Chlorobutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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